Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate
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Overview
Description
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring fused with an oxadiazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamine precursors with diketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling of Pyrazine and Oxadiazole Rings: The pyrazine and oxadiazole rings are then coupled through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyrazine compounds, and carboxylic acids.
Scientific Research Applications
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can be compared with other similar compounds, such as:
Pyrazine Derivatives: Compounds with similar pyrazine rings but different substituents, which may exhibit different biological activities.
Oxadiazole Derivatives: Compounds with oxadiazole rings but different attached groups, which may have varying chemical reactivity and applications.
Ester Derivatives: Compounds with ester groups but different heterocyclic cores, which may differ in their stability and reactivity.
The uniqueness of this compound lies in its specific combination of pyrazine and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-2-19-8(17)6-14-10(18)11-15-9(16-20-11)7-5-12-3-4-13-7/h3-5H,2,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZHIFMTXVOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NC(=NO1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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